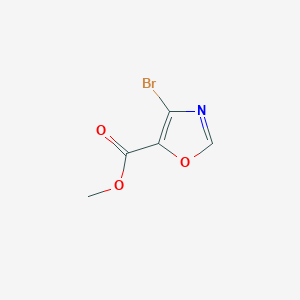

Methyl 4-bromooxazole-5-carboxylate

Description

Methyl 4-bromooxazole-5-carboxylate (CAS: 1134560-77-2) is a brominated oxazole derivative with the molecular formula C₆H₄BrNO₃ and a molecular weight of 205.99 g/mol . It features a methyl ester group at position 5 and a bromine atom at position 4 on the oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms. This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity in cross-coupling and substitution reactions .

The synthesis of related brominated oxazole esters, such as ethyl 4-bromooxazole-5-carboxylate, involves halogenation of the parent oxazole using bromine (Br₂) and a strong base like LiHMDS in tetrahydrofuran (THF) and DMPU at low temperatures (-78°C) .

Properties

IUPAC Name |

methyl 4-bromo-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO3/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDUILHCYGNBNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134560-77-2 | |

| Record name | methyl 4-bromo-1,3-oxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Methyl 4-bromooxazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-bromooxazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of methyl 4-bromooxazole-5-carboxylate depend on the positions of its substituents and the heterocyclic core. Below is a comparison with structurally related compounds:

Table 1: Key Structural and Functional Differences

Spectral and Physical Properties

- NMR Data : The ethyl analog (ethyl 4-bromooxazole-5-carboxylate) shows characteristic signals at δ 7.94 ppm (oxazole C-H) and δ 4.43 ppm (ethyl -CH₂-) in ¹H NMR, suggesting similar shifts for the methyl ester .

- Solubility : Methyl esters generally exhibit better solubility in polar aprotic solvents (e.g., DMSO, DMF) than ethyl esters. Storage recommendations for ethyl analogs (-80°C for 6 months) likely apply to the methyl derivative .

Biological Activity

Methyl 4-bromooxazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The presence of the bromine atom at the 4-position enhances its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, affecting pathways involved in neurodegenerative diseases. For example, oxazole derivatives can modulate the activity of prolyl oligopeptidase (PREP), which is implicated in the aggregation of α-synuclein, a protein associated with Parkinson's disease .

- Antimicrobial Properties : Oxazoles have been reported to exhibit antimicrobial activity, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Research indicates that certain oxazole derivatives can reduce inflammation by inhibiting specific inflammatory mediators .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by structural modifications. For instance:

- Bromination : The introduction of bromine at the 4-position has been linked to enhanced binding affinity to target proteins due to halogen bonding interactions .

- Substituents at the Carboxylate Position : Variations in substituents at the carboxylate group can significantly alter the compound's potency and selectivity against specific biological targets .

Case Studies

- Inhibition of PREP : A study evaluated various oxazole derivatives for their ability to inhibit PREP, with this compound showing promising IC50 values in the nanomolar range. This suggests its potential utility in treating neurodegenerative disorders .

- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, indicating its potential as a lead compound for antibiotic development .

- Anti-inflammatory Studies : A recent investigation into the anti-inflammatory properties of related oxazole compounds revealed that this compound could effectively reduce cytokine production in activated macrophages, highlighting its therapeutic potential in inflammatory diseases .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.